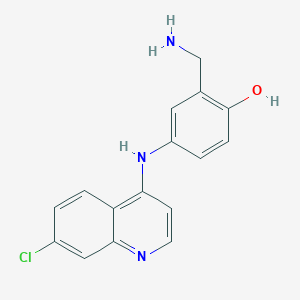

2-(氨甲基)-4-((7-氯喹啉-4-基)氨基)苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

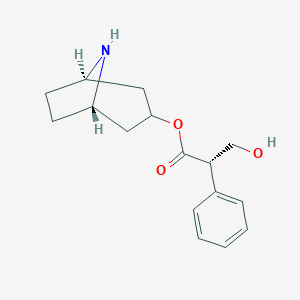

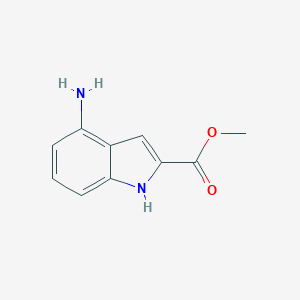

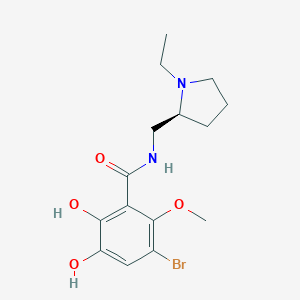

The compound "2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol" is a chemical entity that appears to be related to a class of compounds known for their saluretic and diuretic effects, as well as potential antimalarial activity. The structure of this compound suggests it is a derivative of 2-(aminomethyl)phenol with a 7-chloroquinolin-4-ylamino group, which may confer specific biological activities.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of 2-(aminomethyl)phenols with various nuclear substitutions has been synthesized and tested for saluretic and diuretic activity . Additionally, novel 2- and 8-substituted 4-amino-7-chloroquinolines have been synthesized, which are analogues of antimalarial drugs like chloroquine . These syntheses often involve the use of amino alcohols for substitution at the chloro position and can tolerate various functional groups under the coupling conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as multinuclear NMR spectroscopy and high-resolution mass spectrometry. Single-crystal X-ray structures have been presented for some derivatives, which helps in understanding the three-dimensional conformation and potential interaction sites of these molecules .

Chemical Reactions Analysis

The chemical reactivity of the 2-(aminomethyl)phenol derivatives is influenced by the substituents on the phenol ring. For example, the presence of a 7-chloroquinolin-4-ylamino group can facilitate the formation of di-Mannich base derivatives through condensation reactions . These reactions are crucial for the development of compounds with enhanced biological activities, such as improved antimalarial properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(aminomethyl)phenol derivatives are shaped by their molecular structure. The presence of an aminomethyl group and other substituents like alkenyl can influence properties such as solubility, boiling point, and stability. These properties are essential for the compounds' biological activity and their potential use as pharmaceutical agents . The antimicrobial properties of aminomethylated derivatives have also been studied, showing that these compounds can be effective as additives in petroleum products .

科学研究应用

腐蚀抑制

研究发现与“2-(氨甲基)-4-((7-氯喹啉-4-基)氨基)苯酚”在结构上相关的化合物是盐酸溶液中低碳钢的有效缓蚀剂,主要表现出阴极特性并遵循朗缪尔吸附等温线 (Prabhu 等人,2008)。另一项关于结构与查询化合物相似的阿莫地喹和尼伐喹的研究探讨了它们作为铝在 HCl 中腐蚀的绿色缓蚀剂的潜力,显示出有希望的抑制效率和在金属表面的自发吸附 (Adejoro 等人,2017)。

合成方法

研究已经开发了在微波加速无溶剂条件下合成相关化合物的有效合成途径,突出了区域选择性芳香亲核取代反应 (Motiwala 等人,2007)。

抗菌活性

已经合成并评估了具有与查询分子相似的核心结构的化合物的抗菌活性,显示出对各种细菌和真菌的良好活性。这包括新的 1,3-恶唑基-7-氯喹唑啉-4(3H)酮及其衍生物,表明了将其开发为抗菌剂的潜力 (Patel 和 Shaikh,2011)。

碳酸酐酶抑制

研究已经探索了含有苯并咪唑的新酚类曼尼希碱的 CA 抑制特性,突出了对人碳酸酐酶同工型的中等抑制作用。这表明在医学科学中具有潜在应用,特别是在需要调节 CA 活性的情况下 (Gul 等人,2016)。

抗疟疾活性

查询化合物的衍生物,例如 2-(7'-氯喹啉-4'-基氨基)苯酚的双曼尼希碱,在针对恶性疟原虫和温克氏疟原虫的体外和体内试验中均显示出显着的抗疟疾活性,分别突出了开发新型抗疟疾剂的潜力 (Barlin 等人,1992)。

毒性和分子对接研究

已经进行分子对接研究来研究相关化合物对参与炎症、癌症和其他疾病的各种蛋白质的抑制作用。这些研究表明,此类化合物可以与蛋白质受体表现出显着的相互作用,证明了它们作为药物开发先导化合物的潜力 (Nair 等人,2014)。

属性

IUPAC Name |

2-(aminomethyl)-4-[(7-chloroquinolin-4-yl)amino]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O/c17-11-1-3-13-14(5-6-19-15(13)8-11)20-12-2-4-16(21)10(7-12)9-18/h1-8,21H,9,18H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPAYZANVNXCCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC2=C3C=CC(=CC3=NC=C2)Cl)CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00191088 |

Source

|

| Record name | Phenol, 2-(aminomethyl)-4-((7-chloro-4-quinolinyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol | |

CAS RN |

37672-04-1 |

Source

|

| Record name | Phenol, 2-(aminomethyl)-4-((7-chloro-4-quinolinyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037672041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-(aminomethyl)-4-((7-chloro-4-quinolinyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B127097.png)

![Disodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B127112.png)